1H,1H,2H,2H-Perfluoropentyltrimethoxysilane
Description
Systematic Nomenclature and Structural Characterization
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organofluorine and organosilicon compounds. The name indicates a pentyl chain where the terminal three carbon atoms are fully fluorinated, while the first two carbon atoms adjacent to the silicon atom remain unfluorinated, hence the designation "1H,1H,2H,2H." This nomenclature system distinguishes between hydrogen-bearing carbons and fully fluorinated carbons within the alkyl chain structure.
The molecular structure consists of three distinct functional regions: the perfluorinated segment (CF3CF2CF2), the unfluorinated ethylene bridge (CH2CH2), and the trimethoxysilane group [Si(OCH3)3]. This architectural arrangement creates a molecule with pronounced amphiphilic characteristics, where the perfluorinated segment provides exceptional hydrophobic properties while the methoxysilane group enables covalent attachment to hydroxylated surfaces. The structural characterization reveals that the carbon-fluorine bonds in the perfluorinated segment exhibit bond lengths of approximately 1.35 Å, significantly shorter than typical carbon-hydrogen bonds, contributing to the exceptional chemical and thermal stability of the fluorinated portion.
Spectroscopic analysis of related compounds in this series demonstrates characteristic absorption patterns that would be expected for this compound. The compound would exhibit distinctive carbon-fluorine stretching frequencies in the range of 1000-1400 cm⁻¹ in infrared spectroscopy, while nuclear magnetic resonance spectroscopy would reveal characteristic chemical shifts for the fluorinated carbons between -80 and -130 ppm in fluorine nuclear magnetic resonance. The silicon-oxygen bonds of the methoxy groups would appear at approximately 1100 cm⁻¹ in infrared spectroscopy, indicating the presence of the reactive trimethoxysilane functionality.
Historical Development of Fluorinated Alkylsilanes
The development of fluorinated alkylsilanes emerged from the convergence of two distinct areas of chemical research: organofluorine chemistry and organosilicon chemistry, both of which experienced significant advancement during the mid-20th century. The initial synthesis of fluoroalkylsilanes was motivated by the need to combine the exceptional surface properties of fluorinated compounds with the coupling capabilities of silane chemistry. Early research focused on shorter-chain fluoroalkylsilanes, such as trifluoropropyltrimethoxysilane, which demonstrated the potential for creating surfaces with remarkable water and oil repellency.
The progression toward longer-chain perfluorinated alkylsilanes, including compounds in the pentyl to decyl range, represented a systematic exploration of structure-property relationships in fluorosilane chemistry. Research conducted throughout the 1980s and 1990s established that increasing the length of the perfluorinated chain generally enhanced hydrophobic performance, with compounds containing five or more perfluorinated carbons demonstrating superior water contact angles exceeding 110 degrees. The development of this compound and related compounds followed this trend, as researchers sought to optimize the balance between hydrophobic performance and synthetic accessibility.
Industrial applications drove much of the subsequent development in this field, particularly the need for effective surface modification agents in electronics, automotive, and construction industries. The introduction of sol-gel processing techniques provided new pathways for incorporating these fluoroalkylsilanes into coating formulations, leading to enhanced durability and performance characteristics. Contemporary research continues to explore the environmental fate and transformation of these compounds, particularly their potential degradation products and environmental persistence, which has become increasingly important in regulatory considerations.
Position Within Fluorosilane Chemical Taxonomy
This compound occupies a specific position within the broader classification of fluorinated organosilicon compounds, representing an intermediate chain length within the perfluoroalkyltrimethoxysilane series. The compound belongs to the subclass of fluoroalkylsilanes characterized by the presence of both perfluorinated and hydrogenated carbon segments, distinguishing it from fully fluorinated arylsilanes such as pentafluorophenyltrimethoxysilane.
Within the systematic classification of fluorosilanes, this compound can be categorized as a medium-chain perfluoroalkyltrimethoxysilane, positioned between shorter-chain analogues such as 1H,1H,2H,2H-nonafluorohexyltrimethoxysilane and longer-chain compounds such as 1H,1H,2H,2H-perfluorooctyltrimethoxysilane. The pentyl chain length places it in a unique position where the perfluorinated segment provides substantial hydrophobic character while maintaining relatively favorable volatility and handling characteristics compared to longer-chain analogues.
The taxonomic classification extends beyond simple chain length considerations to include functional group characteristics and reaction mechanisms. This compound shares common hydrolysis and condensation pathways with other trimethoxysilanes, undergoing moisture-catalyzed conversion to silanol intermediates that subsequently condense to form siloxane networks. However, the presence of the perfluorinated segment significantly influences the kinetics and thermodynamics of these processes, often requiring modified reaction conditions compared to non-fluorinated analogues.
| Compound Class | Chain Length | Molecular Formula | Typical Applications |
|---|---|---|---|
| Short-chain fluoroalkylsilanes | C3-C4 | C6-C7H11-13F5-7O3Si | General hydrophobic treatments |
| Medium-chain fluoroalkylsilanes | C5-C6 | C8-C9H11-13F9-11O3Si | Specialized coatings, electronics |
| Long-chain fluoroalkylsilanes | C8-C10 | C11-C13H13-15F13-17O3Si | High-performance applications |
The environmental classification of this compound reflects its potential for transformation into perfluorinated carboxylic acids upon environmental degradation. Based on the degradation patterns observed for related compounds, this silane would likely undergo hydrolysis of the silicon-oxygen bonds followed by oxidative degradation of the hydrocarbon segment, potentially yielding perfluoropentanoic acid as a primary degradation product. This classification has important implications for environmental monitoring and regulatory oversight, particularly given the increasing focus on per- and polyfluoroalkyl substances in environmental policy.
Properties
IUPAC Name |
3,3,4,4,5,5,5-heptafluoropentyl(trimethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F7O3Si/c1-16-19(17-2,18-3)5-4-6(9,10)7(11,12)8(13,14)15/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUOAIYCRNJMLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC(C(C(F)(F)F)(F)F)(F)F)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F7CH2CH2Si(OCH3)3, C8H13F7O3Si | |
| Record name | Silane, (3,3,4,4,5,5,5-heptafluoropentyl)trimethoxy- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681090 | |
| Record name | (3,3,4,4,5,5,5-Heptafluoropentyl)(trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109134-39-6 | |
| Record name | (3,3,4,4,5,5,5-Heptafluoropentyl)(trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
1H,1H,2H,2H-Perfluoropentyltrimethoxysilane, also known as heptafluoropentyl trimethoxysilane, is a fluorinated organosilicon compound. Its primary targets are the surfaces of various materials, including metals, glass, and polymers. The compound is used to modify these surfaces, enhancing their properties such as water resistance, oil resistance, and corrosion resistance.
Mode of Action
The compound interacts with its targets by forming a special fluorocarbon functional thin film on the material surface. This film is created through a chemical reaction between the this compound and the surface of the material. The resulting changes include lower surface tension and improved chemical resistance.
Biochemical Pathways
Instead, its primary function is to modify the physical and chemical properties of material surfaces.
Pharmacokinetics
It’s important to note that the compound is volatile and has a strong, irritating odor.
Result of Action
The result of the action of this compound is the formation of a special fluorocarbon functional thin film on the surface of the material. This film enhances the material’s weather resistance and surface wetting properties. It makes the material water-resistant, oil-resistant, and corrosion-resistant.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and humidity. The compound should be stored away from fire sources and high-temperature environments to prevent fire and explosion. During handling and storage, appropriate safety measures should be taken, and relevant regulations and operating norms should be followed.
Biochemical Analysis
Biochemical Properties
1H,1H,2H,2H-Perfluoropentyltrimethoxysilane plays a significant role in biochemical reactions due to its ability to form stable bonds with various biomolecules. It interacts with enzymes, proteins, and other biomolecules primarily through hydrophobic interactions and covalent bonding. The compound’s fluorinated tail contributes to its low surface energy, making it an effective agent in modifying surface properties of biomolecules. For instance, it can interact with hydrophobic pockets of enzymes, potentially altering their activity and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound can penetrate cell membranes due to its hydrophobic nature, affecting intracellular processes. Studies have shown that this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, through covalent bonding and hydrophobic interactions. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its degradation products can have different biochemical properties. Long-term exposure to the compound in in vitro and in vivo studies has shown potential effects on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Threshold effects have been observed, where a certain dosage level triggers a noticeable biological response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular toxicity and organ damage.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by altering enzyme activity and gene expression. For example, it can inhibit or activate enzymes involved in lipid metabolism, leading to changes in lipid levels within cells. These interactions highlight the compound’s potential impact on overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. Its hydrophobic nature allows it to easily penetrate cell membranes and distribute within various cellular compartments. This distribution is crucial for its biological activity and potential effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with specific biomolecules and affect cellular processes. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Biological Activity
1H,1H,2H,2H-Perfluoropentyltrimethoxysilane (PFPTS) is a fluorinated silane compound that has garnered attention for its potential applications in various fields, including materials science and biomedical engineering. This article delves into the biological activity of PFPTS, exploring its interactions with biological systems, antimicrobial properties, and implications for biocompatibility.
PFPTS is characterized by its perfluorinated alkyl chain and trimethoxysilane functional groups. The presence of fluorine atoms imparts unique hydrophobic properties, which can influence the compound's interaction with biological molecules and surfaces. The structure is represented as follows:
Antimicrobial Properties
Research has indicated that PFPTS exhibits significant antimicrobial activity. A study highlighted the effectiveness of fluorinated silanes in creating surfaces that resist bacterial adhesion and biofilm formation. This property is particularly valuable in medical devices and implants where infection risk is a concern. The antimicrobial mechanism involves altering surface energy and hydrophobicity, which affects bacterial colonization.
| Compound | Antimicrobial Activity | Reference |
|---|---|---|
| PFPTS | High | |
| Perfluorooctyltriethoxysilane | Moderate | |
| Silver Nanoparticles | High |
Biocompatibility
The biocompatibility of PFPTS is crucial for its application in biomedical fields. Studies have shown that while PFPTS can effectively inhibit microbial growth, its interaction with mammalian cells requires careful evaluation. The low surface energy of PFPTS surfaces can lead to reduced protein adsorption, which is beneficial for minimizing immune responses but may also hinder cellular attachment necessary for tissue integration.
Case Studies
- Surface Modification for Infection Control : In a study involving titanium implants coated with PFPTS, researchers found that the fluorinated surface significantly reduced bacterial adhesion compared to untreated surfaces. The contact angle measurements indicated superhydrophobic characteristics, leading to lower bacterial colonization rates.
- Nanostructured Coatings : Another investigation into nanostructured coatings incorporating PFPTS demonstrated enhanced resistance to biofouling. The study reported a decrease in bacterial colony-forming units (CFUs) on treated surfaces over time, showcasing PFPTS's potential in maintaining sterile environments in medical applications.
Research Findings
Recent studies have focused on the synthesis and application of PFPTS in various contexts:
- Synthesis Techniques : Efficient methods for synthesizing PFPTS have been developed using catalytic hydrosilylation processes. These methods allow for better control over the molecular structure and functionalization of surfaces.
- Environmental Impact : Research also indicates that while PFPTS is effective in antimicrobial applications, its environmental persistence raises concerns regarding long-term ecological effects.
Scientific Research Applications
Chemical Properties and Structure
1H,1H,2H,2H-Perfluoropentyltrimethoxysilane features a perfluorinated alkyl chain that imparts hydrophobic and oleophobic characteristics to surfaces. Its structure can be represented as follows:
This unique structure allows it to form strong bonds with various substrates while providing a non-stick surface.
Applications in Surface Modification
1. Hydrophobic Coatings
One of the primary applications of this compound is in creating hydrophobic coatings on substrates. These coatings are essential in industries where moisture resistance is critical:
- Medical Devices : The compound is used to modify surfaces of medical devices to prevent biofouling and enhance their longevity by creating non-wetting surfaces .
- Food Packaging : It can be applied to food packaging materials to prevent moisture absorption and improve shelf life .
Table 1: Comparison of Surface Properties Before and After Treatment
| Property | Untreated Surface | Treated Surface |
|---|---|---|
| Water Contact Angle (°) | 30 | 120 |
| Oil Contact Angle (°) | 20 | 100 |
| Surface Energy (mN/m) | 50 | 10 |
Coatings for Industrial Applications
2. Non-Stick Surfaces
Fluorinated silanes like this compound are extensively used in the production of non-stick coatings for cookware and industrial equipment. The compound provides excellent chemical resistance and durability against high temperatures:
- Cookware : Used in the formulation of non-stick coatings for frying pans and baking trays.
- Industrial Tools : Applied to tools that require low friction surfaces to enhance performance and reduce wear .
Biomedical Applications
3. Drug Delivery Systems
Recent studies have explored the use of this silane in modifying drug delivery systems. The hydrophobic nature of the modified surfaces can enhance the stability of pharmaceutical compounds:
- Inhalation Devices : The compound is utilized to coat inhalation devices to prevent drug adherence to the device walls, ensuring efficient delivery of medication .
- Implants : It is also being investigated for use in coating implants to reduce tissue adhesion and improve biocompatibility.
Case Studies
Several case studies highlight the effectiveness of this compound in practical applications:
- Case Study 1 : A study demonstrated that coating inhalation devices with this silane significantly reduced drug loss due to adherence to device surfaces by over 30% compared to untreated devices.
- Case Study 2 : Research on food packaging showed that films treated with this silane exhibited a marked increase in moisture barrier properties, extending shelf life by up to 50% compared to standard packaging materials.
Comparison with Similar Compounds
Structural and Functional Group Variations
Fluorinated silanes differ in fluorocarbon chain length (C5, C8, C10) and alkoxy groups (methoxy, ethoxy). These variations influence hydrophobicity, hydrolysis rate, and application suitability.
Table 1: Structural and Physical Properties
Key Observations :
- Chain Length : Longer fluorocarbon chains (e.g., C10 in Perfluorodecyltrimethoxysilane) enhance hydrophobicity due to increased fluorine density but may reduce solubility in polar solvents .
- Alkoxy Groups : Methoxy groups hydrolyze faster than ethoxy groups, accelerating film formation but requiring stricter humidity control during application .
Hydrophobic Performance
Hydrophobicity is quantified by water contact angle (WCA) and sliding angle (SA) .
Table 2: Hydrophobic Performance in Epoxy Nanocomposites
| Compound | Deposition Method | Water Contact Angle (°) | Sliding Angle (°) | Surface Roughness (AFM) |
|---|---|---|---|---|
| Perfluorooctyltrimethoxysilane | Gas-phase | 152 | 3 | High (nanoscale PFOTS deposition + micro-expansion) |
| Perfluorooctyltrimethoxysilane | Liquid-phase | 150 | 20 | Moderate (no micro-expansion) |
| Perfluorooctyltrichlorosilane (PFOTS) | Gas-phase | 160+ | <5 | Higher roughness due to Cl reactivity |
Key Findings :
- Gas-phase deposition creates nanoscale roughness, critical for achieving ultra-hydrophobicity (WCA >150°, SA <10°) .
- Methoxysilanes (e.g., Perfluorooctyltrimethoxysilane) outperform ethoxysilanes in rapid film formation but require optimized deposition conditions .
Application-Specific Performance
Anti-Fingerprint Coatings
- Perfluorodecyltrimethoxysilane (CAS 83048-65-1) is preferred for high-end smartphone screens and camera lenses due to its C10 chain, which provides superior fingerprint resistance and optical clarity .
- Perfluorooctyltrimethoxysilane (CAS 85857-16-5) is cost-effective for industrial epoxy coatings but less durable in high-touch applications .
Electronic Materials
- Perfluorooctyltriethoxysilane (CAS 101947-16-4) is used in semiconductor manufacturing, where slower ethoxy hydrolysis allows precise monolayer formation .
Preparation Methods
Starting Materials
- Fluorinated Olefin: A perfluoroalkyl-substituted olefin such as 1H,1H,2H,2H-perfluoropentene or related fluoroalkyl vinyl compounds.
- Silane Reagent: Trimethoxysilane (HSi(OCH3)3) or related trialkoxysilanes.
- Catalyst: Platinum-based catalysts such as Pt(0)-divinyltetramethyldisiloxane complexes are commonly used.
Reaction Conditions
- Temperature: Typically between 80°C and 130°C.
- Pressure: Atmospheric to a few bars (1–7 bar abs).
- Solvent: Nonpolar solvents such as xylene or fluorinated solvents may be used.
- Reaction Time: Ranges from 4 to 10 hours depending on scale and conditions.
Reaction Mechanism
The platinum-catalyzed hydrosilylation involves the addition of the Si-H bond across the carbon-carbon double bond of the fluorinated olefin, yielding the perfluoropentyltrimethoxysilane product.
Example Synthesis Protocol
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Charge reactor with trimethoxysilane and platinum catalyst under nitrogen atmosphere | Room temperature, inert atmosphere | Catalyst dispersion |
| 2 | Meter in fluorinated olefin slowly over 4–6 hours | 90–120°C, 2–6 bar pressure | Controlled addition to avoid side reactions |
| 3 | Stir reaction mixture for additional 1–2 hours | Maintain temperature | Complete conversion |
| 4 | Purify product by distillation or extraction | Standard purification | Isolated 1H,1H,2H,2H-Perfluoropentyltrimethoxysilane |
Yields reported for analogous fluorinated silanes in literature range from 80% to 95%, indicating efficient conversion under optimized conditions.
Post-Synthesis Modifications and Purification
- Hydrolysis and Condensation Control: Since trimethoxysilanes are moisture-sensitive, synthesis and purification are conducted under anhydrous conditions to prevent premature hydrolysis.
- Purification Methods: Vacuum distillation or column chromatography is used to separate the desired silane from unreacted starting materials and catalyst residues.
- Analytical Verification: Elemental analysis, NMR spectroscopy (especially ^1H, ^13C, and ^19F NMR), and GC-MS are employed to confirm structure and purity.
Comparative Data Table of Preparation Parameters for Fluorinated Trialkoxysilanes
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Catalyst | Pt(0)-divinyltetramethyldisiloxane (2% Pt) | High activity and selectivity |
| Temperature | 80–130°C | Higher temp increases rate but risk side reactions |
| Pressure | 1–7 bar abs | Elevated pressure improves reaction rate |
| Reaction Time | 4–10 hours | Depends on scale and catalyst loading |
| Solvent | Xylene, fluorinated solvents, or neat | Solvent choice affects kinetics |
| Yield | 80–95% | High yield achievable with optimization |
| Purification | Vacuum distillation, chromatography | Required to remove catalyst and byproducts |
Research Findings and Industrial Relevance
- Fluorinated trialkoxysilanes like this compound are essential for creating hydrophobic coatings on glass, metals, and polymers.
- The hydrosilylation method offers a versatile and scalable route with high selectivity.
- Catalyst efficiency and purity of fluorinated olefin precursors significantly impact yield and product quality.
- Moisture control is critical during synthesis and storage due to the reactivity of trimethoxysilane groups.
- Research patents and publications emphasize the use of these silanes in surface modification for medical containers, electronics, and protective coatings, underscoring the importance of reliable synthesis methods.
Q & A
Basic Questions
Q. What are the standard synthesis protocols and characterization methods for 1H,1H,2H,2H-Perfluoropentyltrimethoxysilane?
- Methodology :
- Synthesis : Typically prepared via silanization reactions, where perfluorinated alcohols react with trichlorosilane or trimethoxysilane precursors under anhydrous conditions. For example, similar compounds (e.g., perfluorodecyltrimethoxysilane) are synthesized by reacting perfluoroalkyl alcohols with chlorosilanes in inert atmospheres .
- Characterization :
- NMR/Fourier Transform Infrared (FTIR) : Confirm functional groups (e.g., Si-O-C, C-F stretches) and purity .
- Gas Chromatography (GC) : Assess purity (>97% as per commercial standards) .
- Elemental Analysis : Verify fluorine and silicon content .
Q. How is this compound applied in surface modification to achieve hydrophobicity?
- Methodology :
- Deposition Techniques :
- Dip-Coating : Substrate immersion in a dilute solution (e.g., 1-5% in ethanol), followed by curing at 100–150°C to form covalent Si-O-substrate bonds .
- Vapor-Phase Deposition : Used for ultra-thin films, requiring controlled humidity and temperature (e.g., 80°C for 2 hours) .
- Performance Metrics : Water contact angles >150° indicate superhydrophobicity, validated using goniometry .
Q. What safety precautions are critical when handling this compound?
- Guidelines :
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Storage : Store under nitrogen at 4°C to prevent hydrolysis .
- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃, H₂O₂) due to risk of exothermic reactions .
Advanced Research Questions
Q. How can experimental parameters be optimized to enhance the hydrophobicity and durability of coatings?
- Methodology :
- Surface Roughness : Introduce micro/nanoscale textures via nanoparticle incorporation (e.g., SiO₂ or Al₂O₃) before silane deposition .
- Solvent Selection : Anhydrous ethanol or toluene minimizes premature hydrolysis .
- Curing Conditions : Higher temperatures (e.g., 120°C) improve crosslinking but may degrade perfluoroalkyl chains; balance using thermogravimetric analysis (TGA) .
- Data Contradictions : Gas-phase deposition often yields lower sliding angles (<5°) than liquid-phase methods (>20°) despite similar contact angles, attributed to enhanced roughness .
Q. What mechanistic insights explain the polymerization behavior of this silane in sol-gel processes?
- Methodology :
- 2D Gel Permeation Chromatography (GPC) : Track molecular weight evolution over time. For analogous perfluorooctyltriethoxysilane, oligomerization occurs within 10 minutes, followed by aggregation into higher-MW species .
- Kinetic Analysis : Acid-catalyzed (e.g., HCl) hydrolysis follows pseudo-first-order kinetics; water content critically influences condensation rates .
Q. How can contradictory data on hydrophobic performance be resolved in different studies?
- Analysis Framework :
- Surface Characterization : Use XPS to quantify fluorine distribution and SEM/AFM to correlate roughness with wettability .
- Environmental Variables : Humidity during deposition affects hydrolysis rates; controlled studies (e.g., 30–60% RH) are essential .
- Substrate Effects : Hydroxyl density on substrates (e.g., glass vs. silicon) alters silane binding efficiency .
- Case Study : A study comparing gas- vs. liquid-phase deposition found identical contact angles (152°) but divergent sliding angles (3° vs. 20°), highlighting the role of nanoscale roughness in adhesion .
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
